N-[(5-pyridin-3-yl-1H-pyrazol-4-yl)methyl]-1H-indazol-5-amine
Description
N-[(5-pyridin-3-yl-1H-pyrazol-4-yl)methyl]-1H-indazol-5-amine is a complex organic compound that features a unique structure combining pyridine, pyrazole, and indazole moieties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the development of kinase inhibitors and other bioactive molecules.
Properties
IUPAC Name |
N-[(5-pyridin-3-yl-1H-pyrazol-4-yl)methyl]-1H-indazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6/c1-2-11(7-17-5-1)16-13(10-20-22-16)8-18-14-3-4-15-12(6-14)9-19-21-15/h1-7,9-10,18H,8H2,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHVYDDSOLCCCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=NN2)CNC3=CC4=C(C=C3)NN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-pyridin-3-yl-1H-pyrazol-4-yl)methyl]-1H-indazol-5-amine typically involves multiple steps, including the formation of the pyrazole and indazole rings, followed by their coupling. One common method involves the use of Buchwald-Hartwig arylamination, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine . This method is known for its efficiency and selectivity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, could be employed to reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(5-pyridin-3-yl-1H-pyrazol-4-yl)methyl]-1H-indazol-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the functional groups on the pyridine or pyrazole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N-[(5-pyridin-3-yl-1H-pyrazol-4-yl)methyl]-1H-indazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential as a kinase inhibitor, which could be useful in cancer research.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-[(5-pyridin-3-yl-1H-pyrazol-4-yl)methyl]-1H-indazol-5-amine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, it can inhibit their activity, which can lead to the suppression of cell proliferation in cancer cells. The compound’s structure allows it to form strong interactions with the target enzyme, enhancing its inhibitory potency .
Comparison with Similar Compounds
Similar Compounds
N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: This compound also features a pyrazole and pyridine moiety and is studied for its kinase inhibitory activity.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds are known for their anticancer properties and are structurally similar due to the presence of the pyrazole ring.
Uniqueness
N-[(5-pyridin-3-yl-1H-pyrazol-4-yl)methyl]-1H-indazol-5-amine is unique due to its specific combination of pyridine, pyrazole, and indazole rings, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in drug discovery and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
